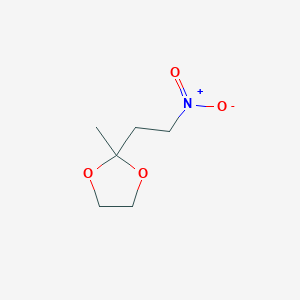

2-Methyl-2-(2-nitroethyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

CAS No. |

79958-77-3 |

|---|---|

Molecular Formula |

C6H11NO4 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-methyl-2-(2-nitroethyl)-1,3-dioxolane |

InChI |

InChI=1S/C6H11NO4/c1-6(2-3-7(8)9)10-4-5-11-6/h2-5H2,1H3 |

InChI Key |

HPWUREDLRAFVNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCCO1)CC[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2 2 Nitroethyl 1,3 Dioxolane

Direct Synthesis Approaches to the 1,3-Dioxolane (B20135) Core

Direct approaches focus on constructing the 1,3-dioxolane ring from a carbonyl compound that already contains the necessary carbon skeleton for the nitroethyl substituent.

Acetalization and Ketalization Strategies Utilizing Ethylene (B1197577) Glycol and Carbonyl Precursors

The most straightforward method for synthesizing the 2-methyl-2-(2-nitroethyl)-1,3-dioxolane core is the direct ketalization of a suitable carbonyl precursor, namely 4-nitro-2-butanone, with ethylene glycol. This reaction is a classic example of carbonyl protection, typically catalyzed by an acid, which proceeds by forming a five-membered cyclic ketal. chemicalbook.comyoutube.com The reaction involves the nucleophilic attack of the diol's hydroxyl groups on the ketone's carbonyl carbon, followed by dehydration to yield the stable 1,3-dioxolane ring. youtube.com

To drive the equilibrium towards the product, the water formed during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus. A variety of acid catalysts can be employed for this transformation.

Key Carbonyl Precursor:

4-Nitro-2-butanone: This ketone contains the requisite methyl group and a two-carbon chain with a terminal nitro group, making it the ideal starting material for this direct approach.

Table 1: Representative Conditions for Ketalization of 4-Nitro-2-butanone

Integration of the 2-(2-nitroethyl) Substituent via Post-Cyclization Functionalization

An alternative direct strategy involves starting with a pre-formed 2-methyl-1,3-dioxolane (B1212220) that bears a suitable leaving group on the ethyl side chain at the C2 position. This allows for the subsequent introduction of the nitro group via nucleophilic substitution. A key intermediate for this approach is 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (B1279730). researchgate.net

This bromo-ketal can be synthesized efficiently from precursors like 4-hydroxy-2-butanone (B42824) or methyl vinyl ketone. researchgate.netprepchem.com Once obtained, the bromide is displaced by a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), in a reaction known as the Victor Meyer synthesis of nitroalkanes.

Synthetic Sequence:

Formation of the Precursor: Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane from readily available starting materials. For instance, reacting methyl vinyl ketone with ethylene glycol in a solution saturated with hydrogen bromide. prepchem.com

Nucleophilic Substitution: Reaction of the bromo-ketal with a nitrite source, typically in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to install the nitro group.

Table 2: Post-Cyclization Nitration of a Dioxolane Precursor

Indirect Synthetic Pathways and Strategic Precursor Utilization

Indirect pathways construct the target molecule by leveraging the unique reactivity imparted by the interplay between the nitro group and the dioxolane moiety.

Exploration of 2-(2-Nitroethyl)-1,3-dioxolane as a Key 3-Oxopropyl Anion Synthon

The powerful electron-withdrawing nature of the nitro group renders the α-carbon (the carbon adjacent to the nitro group) acidic. This allows for deprotonation with a suitable base to form a stabilized carbanion, known as a nitronate anion. In the context of the unmethylated analogue, 2-(2-nitroethyl)-1,3-dioxolane, this anion serves as a versatile synthon for a 3-oxopropyl anion. chemsrc.com This principle extends to the methylated derivative.

The nitronate anion of this compound can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions, including:

Alkylation Reactions: Reaction with alkyl halides to form more complex carbon skeletons.

Henry Reaction (Nitroaldol Reaction): Addition to aldehydes and ketones to form β-nitro alcohols.

Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

Following the C-C bond formation, the nitro group can be transformed into other functional groups or removed, and the dioxolane can be hydrolyzed under acidic conditions to unmask a ketone, demonstrating the synthetic utility of the target molecule as an intermediate.

Convergent Synthesis Leveraging Nitroalkene Derivatives and Dioxolane Formation

Convergent strategies involve the reaction of two or more fragments that come together to form the final product. A key reaction in this context is the Michael addition, which is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this case, a nitroalkene. nih.govsctunisie.org

A plausible convergent synthesis could involve the Michael addition of a nucleophile to 1-nitroprop-1-ene. If the nucleophile contains a masked or protected carbonyl group, subsequent ketalization can form the desired dioxolane ring. For example, the conjugate addition of an enolate derived from a β-keto ester, followed by hydrolysis, decarboxylation, and ketalization, represents a potential, albeit multi-step, convergent route. Such reactions involving nitroalkenes are fundamental in the construction of complex organic molecules. nih.govsctunisie.org

Stereoselective and Enantioselective Synthesis of this compound and Analogues

While the parent molecule, this compound, is achiral, the principles of stereoselective synthesis can be applied to create chiral analogues. Chirality can be introduced by using enantiopure starting materials or by employing chiral catalysts or auxiliaries during the synthesis. nih.gov

Methods for achieving stereoselectivity include:

Use of Chiral Diols: Ketalization of 4-nitro-2-butanone with an enantiomerically pure C₂-symmetric diol, such as (2R,3R)-butane-2,3-diol, will produce a diastereomeric mixture of chiral dioxolanes. The stereocenters on the diol backbone can direct the facial selectivity of subsequent reactions. nih.gov

Asymmetric Catalysis: The development of chiral Brønsted acids or Lewis acids allows for the catalytic asymmetric acetalization of prochiral ketones, which could be applied to the synthesis of chiral dioxolane analogues. nih.gov

Stereoselective Cascade Reactions: Complex, multi-component reactions can assemble substituted dioxolanes with high stereocontrol. For instance, cascade reactions involving aldehydes, α,β-unsaturated compounds, and a chiral catalyst can lead to the formation of highly functionalized, enantioenriched dioxolanes. nih.gov Rhodium-catalyzed asymmetric three-component reactions have also been developed to access chiral 1,3-dioxoles with excellent enantioselectivity. nih.gov

These stereoselective strategies are crucial for the synthesis of biologically active compounds where specific stereoisomers are required. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

Application of Chiral Auxiliaries and Substrates

A primary strategy for controlling the stereochemistry of a reaction is the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recovered for reuse. sigmaaldrich.com

In the context of synthesizing this compound, this approach would typically involve reacting the precursor ketone, 4-nitro-2-butanone, with a chiral diol instead of achiral ethylene glycol. The inherent chirality of the diol would direct the formation of one diastereomer of the dioxolane over the other. Subsequent removal of the chiral diol backbone would yield the enantiomerically enriched target compound.

Commonly employed chiral auxiliaries that could be adapted for this purpose include those derived from readily available natural products. Examples include diols derived from tartaric acid, mannitol, or chiral terpenes. The choice of auxiliary can significantly influence the degree of stereoselectivity.

Table 1: Examples of Chiral Auxiliaries and Substrates in Asymmetric Synthesis

| Chiral Auxiliary/Substrate | Class | Typical Application |

| (2R,3R)-2,3-Butanediol | Chiral Diol | Asymmetric ketalization |

| Evans Oxazolidinones | Amino Alcohol Derivative | Stereoselective alkylations, aldol (B89426) reactions scielo.org.mx |

| (S)- and (R)-Mandelic Acid | α-Hydroxy Acid | Resolution of amines and alcohols |

| Camphorsultam | Terpene Derivative | Asymmetric Michael additions, aldol reactions wikipedia.org |

| (1S,2S)-(+)-Pseudoephedrine | Amino Alcohol | Asymmetric alkylation of carboxylic acids wikipedia.org |

The effectiveness of a chiral auxiliary is determined by its ability to create a sterically biased environment around the reactive center, forcing the incoming reagents to approach from a specific direction. For the synthesis of this compound, the steric bulk of the chiral diol would favor the formation of one of the two possible diastereomeric dioxolanes.

Catalytic Asymmetric Methodologies in Dioxolane Synthesis

While chiral auxiliaries are effective, they require additional synthetic steps for attachment and removal. An alternative and often more atom-economical approach is the use of a chiral catalyst. Catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate a large quantity of a chiral product.

For the synthesis of this compound, this would involve the reaction of 4-nitro-2-butanone with ethylene glycol in the presence of a chiral catalyst. Chiral Brønsted acids or Lewis acids are often employed for such transformations. The catalyst coordinates to one of the reactants, creating a chiral environment that directs the nucleophilic attack of the diol to one face of the protonated ketone, resulting in an enantiomerically enriched product.

Recent advancements in catalysis have led to the development of highly effective systems for similar transformations. For instance, chiral phosphoric acids and metal complexes with chiral ligands (e.g., BINOL or TADDOL derivatives) have proven successful in catalyzing asymmetric acetalizations. A hypothetical catalytic cycle would involve the chiral catalyst activating the ketone, followed by a stereoselective reaction with ethylene glycol and subsequent catalyst regeneration.

Process Optimization and Green Chemistry Considerations

Optimizing the synthetic process and adhering to the principles of green chemistry are crucial for developing sustainable and economically viable chemical manufacturing. uniroma1.it This involves selecting efficient catalysts, minimizing waste, and choosing environmentally benign reaction conditions. nih.gov

Investigation of Catalytic Systems and Reagent Compatibility

The formation of a dioxolane (a ketal) is a reversible, acid-catalyzed reaction. The choice of catalyst is critical for achieving high yield and selectivity. While traditional mineral acids are effective, they can be corrosive and difficult to separate from the reaction mixture.

Table 2: Comparison of Catalytic Systems for Dioxolane Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Brønsted Acids | p-Toluenesulfonic acid, H₂SO₄ | Inexpensive, effective | Corrosive, difficult to recycle, waste generation |

| Homogeneous Lewis Acids | FeCl₃, Bi(OTf)₃ | High activity, mild conditions nih.gov | Moisture sensitive, potential metal contamination |

| Heterogeneous Solid Acids | Zeolites (e.g., Ti-Beta), Montmorillonite clay | Recyclable, non-corrosive, easy separation nankai.edu.cn | Lower activity, potential for pore diffusion limits |

| Organocatalysts | Chiral Phosphoric Acids | Enables asymmetric synthesis, metal-free | Higher cost, may require higher catalyst loading |

For the synthesis of this compound, a solid acid catalyst like a zeolite would be a prime candidate from a green chemistry perspective. nankai.edu.cn These catalysts can be easily filtered off and reused, minimizing waste. Reagent compatibility is also a key consideration; the nitro group in the substrate is generally stable under acidic conditions, but strongly basic or reducing conditions would need to be avoided in any process step.

Influence of Reaction Parameters: Temperature, Solvent, and Pressure

The equilibrium nature of ketal formation necessitates careful control over reaction parameters to drive the reaction toward the product.

Temperature : Increasing the temperature generally increases the reaction rate. However, for the synthesis of this compound, the thermal stability of the nitro-containing substrate must be considered. The reaction is typically performed at the boiling point of the solvent to facilitate the removal of water.

Solvent : The solvent plays a crucial role, particularly in water removal. Solvents that form an azeotrope with water, such as toluene (B28343) or benzene, are often used in conjunction with a Dean-Stark apparatus to physically remove the water byproduct and shift the equilibrium. From a green chemistry standpoint, replacing these solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is desirable. Solvent-free, or neat, conditions can also be explored, especially when using a solid catalyst. rsc.org

Pressure : This reaction is typically run at atmospheric pressure. Applying a vacuum can be used to remove water and other volatile byproducts, which can be particularly useful when working with temperature-sensitive substrates.

The optimization of these parameters is often performed using statistical methods like Design of Experiments (DoE) to efficiently identify the conditions that maximize yield and purity.

Implementation of Continuous Flow Reactors for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. tue.nlnih.gov These advantages include superior heat and mass transfer, enhanced safety due to small reaction volumes, and the potential for straightforward automation and scale-up. mit.eduflinders.edu.au

A continuous flow setup for the synthesis of this compound could be designed as follows:

Streams of the ketone (4-nitro-2-butanone) and ethylene glycol in a suitable solvent are pumped and mixed.

This mixture is then combined with a stream of a solubilized acid catalyst or passed through a packed-bed reactor containing a solid acid catalyst.

The reaction mixture flows through a heated coil or tube, where the residence time is precisely controlled to maximize conversion.

The output stream could then pass through an in-line separation unit, such as a membrane or a liquid-liquid separator, to remove the water byproduct, further driving the reaction to completion.

This approach allows for rapid optimization of reaction conditions (temperature, residence time, stoichiometry) and can lead to higher yields and purity in a shorter amount of time compared to batch synthesis. flinders.edu.au The enhanced safety profile is particularly advantageous when working with potentially energetic materials like nitro compounds.

Chemical Reactivity and Mechanistic Pathways of 2 Methyl 2 2 Nitroethyl 1,3 Dioxolane

Reactions Pertaining to the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring is a cyclic acetal (B89532), which serves as a protecting group for a carbonyl functionality. Its reactivity is characteristic of acetals, primarily involving acid-catalyzed cleavage.

The primary reaction of the 1,3-dioxolane system is hydrolysis, which results in the cleavage of the ring to regenerate the parent carbonyl compound and diol. thieme-connect.de For 2-Methyl-2-(2-nitroethyl)-1,3-dioxolane, this transformation yields 4-nitropentan-2-one (B128558) and ethylene (B1197577) glycol. This reaction is typically carried out under aqueous acidic conditions. thieme-connect.de

The mechanism for this acid-catalyzed hydrolysis proceeds through several steps:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst (H₃O⁺).

Ring Cleavage: The protonated acetal undergoes cleavage of a carbon-oxygen bond, leading to the formation of a resonance-stabilized carboxonium ion and ethylene glycol. This step is generally the rate-determining step of the reaction. nih.gov

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocationic center of the carboxonium ion.

Deprotonation: The resulting intermediate is deprotonated to form a hemiacetal.

Final Steps: The hemiacetal is further protonated and subsequently eliminates ethylene glycol to yield the final ketone product, 4-nitropentan-2-one.

A variety of acids, including mineral acids (hydrochloric acid, sulfuric acid) and organic acids (acetic acid, p-toluenesulfonic acid), can be employed to catalyze this transformation. thieme-connect.de

The stability of the acetal linkage in 1,3-dioxolanes is highly dependent on the pH of the medium. This characteristic is fundamental to their use as protecting groups in organic synthesis. organic-chemistry.org

Basic and Neutral Conditions: 1,3-dioxolanes are generally stable under basic, neutral, and reductive conditions, as well as in the presence of many nucleophiles and organometallic reagents. thieme-connect.de This stability allows for chemical modifications on other parts of the molecule, such as the nitroethyl group, without affecting the dioxolane ring.

Acidic Conditions: The acetal linkage is labile in the presence of Brønsted or Lewis acids. thieme-connect.de The rate of hydrolysis is significantly influenced by the pH; as the pH decreases, the rate of cleavage dramatically increases. nih.gov For instance, studies on similar acetals have shown that a decrease in pH from 6.5 to 5.0 can increase the hydrolysis rate by more than 50-fold. nih.gov The cleavage is initiated by protonation, which weakens the C-O bond and facilitates the formation of the key carboxonium ion intermediate. nih.gov The stability of this intermediate, in turn, affects the rate of hydrolysis.

Table 1: Stability of the 1,3-Dioxolane Ring Under Various Conditions

| Condition | Stability | Rationale |

| Acidic (pH < 7) | Labile | Protonation of an acetal oxygen initiates ring cleavage via a stabilized carboxonium ion intermediate. thieme-connect.denih.gov |

| Neutral (pH ≈ 7) | Stable | The concentration of hydronium ions is too low to effectively catalyze the hydrolysis reaction. oakland.edu |

| Basic (pH > 7) | Stable | Acetals are resistant to attack by bases and nucleophiles, as there is no viable pathway for cleavage. thieme-connect.de |

Reactivity of the Nitroethyl Functional Group

The nitroethyl moiety is an electron-rich functional group that undergoes a variety of chemical transformations, most notably reduction and reactions involving the acidic α-carbon.

The nitro group is readily reduced to several other nitrogen-containing functional groups, with the final product depending on the reagents and reaction conditions employed. wikipedia.org

Reduction to Amines: The complete reduction of an aliphatic nitro group to a primary amine is a common and synthetically useful transformation. unacademy.com This can be achieved through various methods, including:

Catalytic Hydrogenation: This is a widely used method, employing hydrogen gas with catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems: Active metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are effective for this reduction. unacademy.comcommonorganicchemistry.commasterorganicchemistry.com

Hydride Reagents: Lithium aluminium hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines. commonorganicchemistry.com

Reduction to Hydroxylamines: Partial reduction of the nitro group can yield the corresponding hydroxylamine. This transformation can be accomplished using specific reagents that are milder than those used for full reduction to the amine. wikipedia.org Common reagents include:

Diborane (B₂H₆). wikipedia.org

Zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org

Reduction to Oximes: Under carefully controlled conditions, nitro compounds can be reduced to oximes. wikipedia.org This typically involves:

Metal salts such as tin(II) chloride (SnCl₂) or chromium(II) chloride. wikipedia.org

Controlled catalytic hydrogenation where the reaction is stopped at the oxime stage. wikipedia.org

Table 2: Summary of Reduction Pathways for the Aliphatic Nitro Group

| Product | Reagents and Conditions |

| Amine (R-NH₂) | H₂ with Pd/C, PtO₂, or Raney Nickel catalyst. wikipedia.orgcommonorganicchemistry.com Fe, Sn, or Zn with concentrated HCl. unacademy.commasterorganicchemistry.com Lithium aluminium hydride (LiAlH₄). commonorganicchemistry.com |

| Hydroxylamine (R-NHOH) | Diborane (B₂H₆). wikipedia.org Zinc (Zn) with NH₄Cl. wikipedia.org |

| Oxime (R₂C=NOH) | Tin(II) chloride (SnCl₂) or Chromium(II) chloride. wikipedia.org Controlled catalytic hydrogenation. wikipedia.org |

The carbon alpha to the nitro group is acidic, leading to the formation of key reactive intermediates.

Nitroalkenes: While not formed directly from this compound, related β-nitro alcohols readily undergo dehydration to form nitroalkenes. wikipedia.org This is a relevant pathway as the hydrolysis of the dioxolane ring followed by reduction of the ketone could lead to a β-nitro alcohol, which could then be dehydrated. Nitroalkenes are potent Michael acceptors, readily reacting with nucleophiles at the β-carbon. researchgate.net The synthesis of nitroalkenes is often achieved through a Henry reaction followed by elimination of water. google.comorganic-chemistry.org

Nitronates: In the presence of a base, the α-proton of the nitroethyl group can be abstracted to form a nitronate (or aci-nitro) anion. wikipedia.org The pKa of typical nitroalkanes is around 17, making this deprotonation feasible with common bases. wikipedia.org The nitronate is a resonance-stabilized species and a versatile nucleophile. wikipedia.org It is a key intermediate in the Henry (nitroaldol) reaction, where it attacks an aldehyde or ketone. wikipedia.orgwikipedia.org The nitronate can act as a nucleophile through either its α-carbon or one of its oxygen atoms, although carbon-attack is more common in reactions like the Henry reaction. wikipedia.orgnih.gov

The nitroethyl group can be activated to react as either a nucleophile or an electrophile.

Nucleophilic Activation: The most common form of nucleophilic activation involves the deprotonation of the α-carbon to form the nitronate anion, as described above. nih.govfrontiersin.org This nitronate is a strong carbon-based nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. nih.gov Its reaction with carbonyl compounds (the Henry reaction) is a classic example of this reactivity. wikipedia.org

Electrophilic Activation: While typically acting as a nucleophile precursor, the nitroalkane can also be induced to behave as an electrophile in a process known as umpolung (reactivity inversion). nih.govfrontiersin.org Under strongly acidic conditions, the nitroalkane can tautomerize to its nitronic acid (aci-form). frontiersin.org This species, or its protonated/activated derivatives, can be attacked by electron-rich nucleophiles. nih.gov Furthermore, the strong electron-withdrawing nature of the nitro group makes it a good leaving group in certain nucleophilic substitution reactions, where it departs as the resonance-stabilized nitrite (B80452) ion (NO₂⁻). nih.govck12.org

Detailed Mechanistic Investigations of Key Transformations

The mechanisms of cycloaddition reactions involving nitroalkenes have been scrutinized through advanced computational and experimental techniques, providing deep insights into the reaction dynamics, thermodynamics, and the structures of transient species.

The characterization of the transition state (TS) is fundamental to understanding the mechanism of a chemical reaction. For the [3+2] cycloaddition of nitroalkenes, DFT calculations are the primary tool for locating and analyzing the geometry and energy of the transition state. researchgate.net These studies consistently show that the transition states are asynchronous, meaning the formation of the two new σ-bonds is not simultaneous. For instance, in the reaction between a nitrone and a nitroalkene, the O–C bond may form in advance of the C–C bond. rsc.org

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the located transition state structure correctly connects the reactants and the products on the potential energy surface. This analysis maps the reaction pathway from the transition state downhill to the reactant and product energy minima, providing a clear picture of the reaction coordinate. mdpi.com Bond Evolution Theory (BET) analysis further elucidates the precise sequence of bond formation and breaking along the reaction coordinate. rsc.org Distortion/interaction-activation strain analysis can reveal that a preference for a particular regioisomeric pathway may arise from an earlier, less-distorted transition state. nih.gov

| Technique | Purpose | Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) | To calculate the electronic structure and energy of molecular systems. | Geometries of reactants, products, and transition states; activation energies; reaction enthalpies. nih.govresearchgate.net |

| Intrinsic Reaction Coordinate (IRC) | To map the minimum energy path connecting a transition state to reactants and products. | Confirmation of the transition state's role; visualization of the reaction coordinate. mdpi.com |

| Distortion/Interaction-Activation Strain Analysis | To decompose the activation energy into strain and interaction components. | Insight into the origins of reaction barriers and selectivity. nih.gov |

| Bond Evolution Theory (BET) / Electron Localization Function (ELF) | To analyze the changes in chemical bonds along the reaction coordinate. | Detailed sequence of bond formation/cleavage events. rsc.orgmdpi.com |

Both kinetic and thermodynamic factors play crucial roles in the outcome of cycloaddition reactions involving nitroalkenes. Computational studies allow for the calculation of activation energies (ΔG‡) and reaction free energies (ΔG), which correspond to the kinetic and thermodynamic profiles of the reaction, respectively. nih.gov

Kinetic studies often reveal that these reactions follow a second-order rate law, consistent with a bimolecular concerted process. nih.gov DFT calculations frequently show that one regioisomeric pathway has a lower activation energy barrier than the other, indicating that the observed product is formed under kinetic control. mdpi.comnih.gov For example, in the reaction of nitrous oxide with conjugated nitroalkenes, the formation of Δ²-4-nitro-1-oxa-2,3-diazolines was found to be kinetically preferred. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 2 2 Nitroethyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous structural elucidation of 2-Methyl-2-(2-nitroethyl)-1,3-dioxolane, providing detailed information about the connectivity and spatial arrangement of atoms.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer initial insights into the chemical environment of the protons and carbons within the molecule. The proton NMR spectrum is expected to show distinct signals for the methyl group, the methylene (B1212753) protons of the ethyl chain, and the methylene protons of the dioxolane ring. The protons on the carbon adjacent to the nitro group are anticipated to appear in the range of 4.0-4.5 ppm due to the electron-withdrawing nature of the NO₂ group. orgchemboulder.com

Two-dimensional (2D) NMR techniques are indispensable for a more detailed analysis. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, for instance, between the two methylene groups of the nitroethyl chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is crucial for establishing long-range (2-3 bond) correlations, for example, connecting the methyl protons to the quaternary carbon of the dioxolane ring. Finally, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, which is vital for determining the stereochemistry and preferred conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~1.3 | ~25 |

| -CH₂-CH₂NO₂ | ~2.2 | ~35 |

| -CH₂-NO₂ | ~4.4 orgchemboulder.com | ~75 |

| O-CH₂-CH₂-O | ~3.9 | ~65 |

| C(CH₃)(CH₂CH₂NO₂) | - | ~110 |

Note: These are predicted values based on typical chemical shifts for similar functional groups.

The five-membered dioxolane ring is known to be highly flexible and can adopt various conformations, such as the envelope and half-chair forms. acs.orgdatapdf.comacs.org The substituents on the ring influence the conformational equilibrium. For this compound, the steric and electronic effects of the methyl and nitroethyl groups at the C2 position will dictate the preferred conformation. NOESY data, by measuring the spatial proximity of protons, can help to elucidate the dominant conformation in solution. For instance, observing a NOE between the methyl protons and the protons of the dioxolane ring would suggest a specific spatial arrangement.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the nitro group and the dioxolane ring.

The nitroalkane group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically appearing in the range of 1550-1475 cm⁻¹ and a symmetric stretch between 1365-1290 cm⁻¹. orgchemboulder.comorgchemboulder.comspectroscopyonline.com The C-O stretching vibrations of the cyclic ether in the dioxolane ring are expected to produce strong bands in the fingerprint region, typically around 1200-1000 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl groups will be observed around 2850-3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 orgchemboulder.comspectroscopyonline.com | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1365 - 1290 orgchemboulder.comspectroscopyonline.com | Strong |

| Dioxolane (C-O) | Stretch | 1200 - 1000 | Strong |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would allow for the accurate mass determination of the molecular ion of this compound, confirming its molecular formula.

The fragmentation of nitroalkanes under electron ionization (EI) is characterized by the loss of the nitro group as either a NO₂ radical (loss of 46 amu) or a nitrite (B80452) anion (NO₂⁻). nih.govnih.gov Therefore, a prominent peak corresponding to the loss of the nitro group from the molecular ion is expected. The dioxolane ring can also undergo characteristic fragmentation, often involving the loss of small neutral molecules like formaldehyde (B43269) or ethylene (B1197577) oxide. The fragmentation pathway can be elucidated by analyzing the masses of the fragment ions and proposing plausible cleavage mechanisms.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| [M]+ | Molecular Ion |

| [M-46]+ | Loss of NO₂ nih.govnih.gov |

| [M-75]+ | Loss of CH₂CH₂NO₂ |

| 87 | [C₄H₇O₂]⁺ (Dioxolane fragment) |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Note: 'M' represents the molecular weight of the parent compound.

Complementary Spectroscopic and Diffraction Techniques for Comprehensive Structural Insights

While NMR, IR, and MS provide a wealth of structural information, other techniques can offer complementary data for a complete picture. If a crystalline sample of this compound can be obtained, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure, including precise bond lengths, bond angles, and the solid-state conformation. This would allow for the validation of the conformational analysis performed by NMR.

Furthermore, computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and to model the conformational landscape of the molecule. Comparing these theoretical predictions with the experimental data can further strengthen the structural assignment and provide a deeper understanding of the molecule's properties.

The performed searches focused on the strategic role of this specific compound as a synthetic intermediate for bioactive molecules and natural products, including its use as a precursor to Jasmonoid and Prostaglandin analogues, its role in the stereoselective synthesis of 1,2-diols, and as a building block for heterocyclic and carbocyclic scaffolds. Furthermore, investigations were conducted into its contribution to carbon-carbon bond forming reactions, specifically its utilization in Nitroaldol (Henry) reactions and subsequent derivatizations, as well as its participation in Michael additions and related conjugate processes.

While general information on related compounds and reaction mechanisms such as the Henry reaction and Michael addition is abundant, the scientific literature accessible through the conducted searches does not provide specific examples, research findings, or data tables pertaining to "this compound" for the requested applications. The absence of this specific information in the available literature prevents the generation of a scientifically accurate and detailed article that adheres to the provided outline.

Therefore, this article cannot be generated as requested due to the lack of specific and verifiable research data on the applications of "this compound" in the specified areas of organic synthesis.

Applications of 2 Methyl 2 2 Nitroethyl 1,3 Dioxolane in Advanced Organic Synthesis

Functionality as a Protecting Group and Masked Synthetic Equivalent

The 1,3-dioxolane (B20135) functional group is a common protecting group for aldehydes and ketones. Formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol, dioxolanes are stable to a wide range of nucleophilic and basic conditions, yet are readily cleaved by aqueous acid to regenerate the carbonyl group. This strategy is fundamental in multi-step synthesis to mask the reactivity of a carbonyl function while transformations are carried out elsewhere in the molecule.

The nitro group, on the other hand, is a versatile functional group. The electron-withdrawing nature of the nitro group acidifies the α-protons, allowing for the formation of a nitronate anion. This anion can act as a nucleophile in various carbon-carbon bond-forming reactions, such as the Henry reaction (nitroaldol reaction) and Michael additions. Furthermore, the nitro group can be transformed into a variety of other functional groups, including amines, oximes, and carbonyls (through the Nef reaction). This reactivity makes nitroalkanes valuable synthetic intermediates.

In principle, 2-Methyl-2-(2-nitroethyl)-1,3-dioxolane could serve as a bifunctional reagent. The dioxolane could act as a protected form of a methyl ketone, while the nitroethyl group could be employed in nucleophilic additions or be transformed into other functionalities. However, no specific examples of such applications for this particular compound have been reported in peer-reviewed literature. The table below outlines the potential, though currently undocumented, functionalities.

| Functional Group | Potential Application | Required Transformation |

| 1,3-Dioxolane | Protection of a methyl ketone | Acid-catalyzed hydrolysis |

| Nitroethyl | Nucleophilic addition | Base-mediated deprotonation |

| Nitroethyl | Conversion to an amino group | Reduction (e.g., with H₂, Pd/C) |

| Nitroethyl | Conversion to a carbonyl group | Nef reaction |

Integration into Multi-Step Total Synthesis Campaigns

The ultimate test of a synthetic method or building block is its successful application in the total synthesis of a complex natural product. Such campaigns require a high degree of predictability and reliability in each synthetic step. While the individual functionalities present in this compound suggest potential strategic applications, there are no published total synthesis campaigns where this specific compound has been utilized as a key building block or intermediate.

Theoretical and Computational Chemistry Studies on 2 Methyl 2 2 Nitroethyl 1,3 Dioxolane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular properties, from optimized geometries to reactivity indices. For 2-Methyl-2-(2-nitroethyl)-1,3-dioxolane, DFT calculations would be instrumental in understanding its stability, electronic distribution, and predisposition to chemical reactions.

Analysis of Global and Local Reactivity Descriptors

Global and local reactivity descriptors derived from DFT are crucial for predicting how a molecule will interact with other chemical species. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

For this compound, the presence of the electron-withdrawing nitro group is expected to significantly influence these parameters, likely resulting in a high electrophilicity index.

Table 1: Illustrative Global Reactivity Descriptors for this compound (Hypothetical Values)

| Descriptor | Symbol | Value (eV) |

| Ionization Potential | I | 9.50 |

| Electron Affinity | A | 2.10 |

| Chemical Hardness | η | 3.70 |

| Electronegativity | χ | 5.80 |

| Electrophilicity Index | ω | 4.55 |

Local Reactivity Descriptors , such as Fukui functions, identify the most reactive sites within a molecule. For this compound, these calculations would likely indicate that the carbon atom of the nitroethyl group and the oxygen atoms of the nitro group are the most susceptible to nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. wolfram.com It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. The MEP map is colored to indicate regions of different electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These regions are prone to electrophilic attack. For this compound, the oxygen atoms of the nitro group and the dioxolane ring would be expected to be in these red regions.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density. These regions are susceptible to nucleophilic attack. The hydrogen atoms and the carbon atom attached to the nitro group would likely be in the blue regions.

Green regions represent neutral electrostatic potential.

The MEP map for this compound would provide a clear picture of its charge distribution, highlighting the electrophilic and nucleophilic sites and guiding predictions of its intermolecular interactions. researchgate.net

Molecular Electron Density Theory (MEDT) Investigations of Reaction Mechanisms

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. mdpi.com It posits that the changes in electron density, rather than molecular orbital interactions, are the driving force behind chemical reactions. encyclopedia.pub MEDT studies on this compound would focus on understanding the mechanisms of reactions in which it could participate, such as cycloadditions or nucleophilic substitutions.

By analyzing the electron density changes along a reaction pathway, MEDT can provide a detailed description of the bond-forming and bond-breaking processes. rsc.org For instance, in a potential reaction involving the nitro group, MEDT could elucidate whether the mechanism is concerted or stepwise. mdpi.com

Conformational Landscape Analysis and Energetic Profiles

The biological activity and reactivity of a molecule are often dictated by its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, which has a flexible dioxolane ring and a rotatable nitroethyl group, a thorough conformational analysis would be essential.

Computational methods can be used to explore the potential energy surface of the molecule, identifying the stable conformers (local minima) and the transition states that connect them. The results of such an analysis would provide the relative energies of the different conformers and the energy barriers for their interconversion. This information is critical for understanding the molecule's dynamic behavior and its preferred shape in different environments. For substituted dioxolanes, the chair conformation is often the most stable. researchgate.net

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Chair (Nitroethyl Equatorial) | 0.00 | 75.3 |

| Chair (Nitroethyl Axial) | 1.20 | 14.5 |

| Twist-Boat | 3.50 | 10.2 |

Computational Design and Prediction of Novel Transformations and Derivatives

The insights gained from the theoretical studies described above can be leveraged for the computational design of new molecules with desired properties. By understanding the structure-activity relationships of this compound, it is possible to predict how modifications to its structure would affect its reactivity and other properties.

For example, by introducing different substituents on the dioxolane ring or modifying the nitroethyl side chain, it would be possible to tune the molecule's electronic properties and reactivity. Computational screening of a virtual library of derivatives could identify promising candidates for specific applications, such as in organic synthesis or materials science. This predictive power of computational chemistry can significantly accelerate the discovery and development of new chemical entities.

Future Directions and Emerging Research Avenues for 2 Methyl 2 2 Nitroethyl 1,3 Dioxolane

Development of Innovative and Sustainable Synthetic Routes

The future synthesis of 2-Methyl-2-(2-nitroethyl)-1,3-dioxolane will likely prioritize green and sustainable methodologies. Current synthetic chemistry trends focus on minimizing environmental impact by improving atom economy, reducing waste, and utilizing renewable resources and energy-efficient processes. rsc.orgmdpi.com Research in this area could focus on moving away from conventional methods that may rely on harsh conditions or hazardous reagents.

Future synthetic strategies could include:

Bio-based Feedstocks: Investigating pathways that utilize precursors derived from renewable biomass. For instance, components of the dioxolane ring could potentially be sourced from bio-derivatives like ethylene (B1197577) glycol, while the nitroethyl fragment could be assembled using green nitrating agents. mdpi.com

Catalytic Innovations: Employing novel catalysts to enhance efficiency and selectivity. This includes the use of solid acid catalysts, such as zeolites or functionalized graphene oxide, which can simplify purification processes and are often reusable. mdpi.comresearchgate.net

Energy-Efficient Methods: Exploring alternative energy sources like ultrasound (sonochemistry) or visible light (photocatalysis) to drive the synthesis under milder conditions, potentially reducing energy consumption and unwanted side reactions. chemicalbook.comresearchgate.net

A comparison of potential synthetic approaches is outlined in the table below.

| Feature | Traditional Synthesis (Hypothetical) | Future Sustainable Synthesis (Proposed) |

| Starting Materials | Petroleum-derived ketones, ethylene glycol, nitroalkanes | Bio-based diols and ketones, green nitrating agents |

| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Reusable solid acids (e.g., zeolites, functionalized GO) researchgate.net |

| Solvent | Volatile organic compounds (VOCs) | Bio-based solvents (e.g., 2-MeTHF), ionic liquids, or solvent-free conditions rsc.orgmdpi.com |

| Energy Input | Conventional thermal heating | Ultrasound, microwave, or photocatalysis chemicalbook.comresearchgate.net |

| Workup/Purification | Liquid-liquid extraction, distillation | Simplified filtration to recover catalyst, reduced waste streams |

Exploration of Undiscovered Reactivity Modes and Novel Catalytic Systems

The bifunctional nature of this compound—possessing both a nitro group and a protected ketone—opens avenues for diverse and potentially novel chemical transformations. The nitro group is a versatile functional group known for its ability to be converted into amines, participate in C-C bond-forming reactions (like the Henry and Michael reactions), and act as a precursor for other functionalities. nih.gov The dioxolane moiety serves as a robust protecting group for a ketone, stable under many reaction conditions but removable when needed. sigmaaldrich.com

Future research should systematically explore the untapped reactivity of this molecule. Key areas of investigation include:

Selective Transformations: Developing catalytic systems that can selectively target either the nitro group or the dioxolane ring, or that can facilitate tandem reactions involving both. This could involve asymmetric organocatalysis or transition metal catalysis, which have shown excellent applicability to nitro compounds. nih.gov

Umpolung Reactivity: Investigating the potential for reversing the normal polarity of the nitroalkane moiety through activation with specific Lewis or Brønsted acids, enabling the introduction of nucleophiles at the α-position to the nitro group. nih.gov

Ring-Opening Reactions: Exploring novel reactions that involve the controlled opening of the 1,3-dioxolane (B20135) ring to unveil the ketone and potentially participate in subsequent intramolecular cyclizations or polymerizations.

| Research Avenue | Potential Reaction | Catalytic System to Explore |

| Nitro Group Chemistry | Asymmetric Henry reaction | Chiral organocatalysts |

| Reduction to primary amine | Non-precious metal hydrogenation catalysts nih.gov | |

| Michael addition to activated alkenes | Phase-transfer catalysts | |

| Dioxolane Chemistry | Deprotection and intramolecular cyclization | Mild acidic catalysts, photoredox catalysts |

| Bifunctional Reactivity | Tandem reduction-cyclization | Dual catalytic systems (metal + organocatalyst) |

Expansion of Applications in Complex Chemical Synthesis and Materials Science

The unique structure of this compound makes it a valuable building block for the synthesis of more complex molecules and advanced materials.

In complex chemical synthesis , it can serve as a versatile intermediate. For example, the nitro group can be reduced to an amine, which can then undergo further reactions. This strategy is valuable in the synthesis of pharmaceutically relevant substances. nih.gov The protected ketone allows for modifications elsewhere in a molecule without interference. This dual functionality is particularly useful in the multi-step total synthesis of natural products, where strategic protection and deprotection are key. sigmaaldrich.com

In materials science , the compound could be explored as a monomer or functional additive.

Polymer Synthesis: Following the conversion of the nitro group to a reactive handle like an amine or isocyanate, the molecule could be incorporated into polymers such as polyamides or polyurethanes. The dioxolane group could remain in the polymer backbone or be removed post-polymerization to create ketone-functionalized materials.

Energetic Materials: Nitro compounds are fundamental to the field of energetic materials. orgchemres.org While detailed studies would be required, the specific structure of this compound could be evaluated for its potential use as a plasticizer or an energetic ingredient in propellant formulations. researchgate.net

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry offers powerful tools for accelerating research and development while minimizing experimental costs. The application of advanced modeling techniques to this compound can provide deep insights into its properties and reactivity.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to map the energy profiles of potential synthetic routes and transformations. This can help identify the most plausible reaction pathways and optimize conditions.

Predicting Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of the compound and its reaction products.

Virtual Screening: Modeling the interaction of the molecule and its derivatives with biological targets or as components in materials, allowing for the virtual screening of potential applications before undertaking extensive laboratory work.

Integration with Automation and High-Throughput Experimentation Platforms

The fields of chemical synthesis and discovery are being revolutionized by automation and high-throughput experimentation (HTE). synplechem.com These platforms enable researchers to perform a large number of experiments in parallel, rapidly screening variables such as catalysts, solvents, and temperatures to identify optimal reaction conditions. nih.gov

Future research on this compound would greatly benefit from these technologies:

Synthesis Optimization: An automated synthesis platform could be programmed to explore a wide parameter space for the production of the target molecule, quickly identifying the most efficient and sustainable synthetic route. synplechem.com

Reactivity Profiling: The compound could be subjected to HTE screening, where it is reacted against a large library of different reagents and under various catalytic conditions. This would rapidly map its reactivity and potentially uncover novel and unexpected transformations.

Discovery of Applications: By integrating HTE with rapid analytical techniques like mass spectrometry, new applications in areas like catalysis or materials science could be discovered at an accelerated pace. nih.govendocrine-abstracts.org

Q & A

Q. Q1. What synthetic routes are commonly employed to prepare 2-methyl-2-(2-nitroethyl)-1,3-dioxolane?

A1. The synthesis typically involves Wittig reactions and acid-catalyzed cyclization . For example:

- Wittig reaction : A salt (e.g., phosphonium ylide) reacts with an aldehyde precursor (e.g., 4-(2-methyl-1,3-dioxolan-2-yl)butanal) under basic conditions (e.g., BuLi at −40°C), yielding the target compound with moderate stereoselectivity .

- Cyclization : Nitroethyl-substituted intermediates can undergo acid-mediated cyclization. For instance, CuBr₂ in methanol has been used to facilitate cyclization of related dioxolane derivatives .

Key considerations : Solvent choice (e.g., polar aprotic solvents), temperature control, and base selection significantly impact yield and purity.

Q. Q2. What analytical techniques are recommended for characterizing this compound?

A2. A combination of GC-MS , NMR , and IR spectroscopy is essential:

- GC-MS : Determines isomer ratios (e.g., cis:trans = 12:88 in related dioxolanes) and purity .

- ¹H/¹³C NMR : Identifies substituent positions and nitroethyl group integration .

- FTIR : Confirms functional groups (e.g., nitro stretch at ~1555 cm⁻¹) .

Best practice : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid signal interference.

Advanced Research Questions

Q. Q3. How can diastereoisomer formation during synthesis be controlled or minimized?

A3. Diastereoselectivity is influenced by catalyst choice and reaction conditions :

- Dirhodium(II) catalysts : Produce mixtures of diastereoisomers in dioxolane derivatives, requiring chiral resolution techniques .

- Low-temperature reactions : Reduce thermal equilibration between isomers. For example, Wittig reactions at −40°C improve stereochemical outcomes .

Mitigation strategy : Use chiral auxiliaries or enantioselective catalysts to favor a single diastereomer.

Q. Q4. What role does this compound play in cationic ring-opening polymerization (CROP)?

A4. The nitroethyl group modifies polymerization kinetics:

- Electron-withdrawing effect : The nitro group destabilizes the oxonium ion intermediate, slowing propagation rates compared to unsubstituted 1,3-dioxolanes .

- Steric hindrance : Bulky substituents (e.g., 2-nitroethyl) reduce chain mobility, favoring shorter polymer chains .

Application : Such derivatives are explored as crosslinking agents in degradable polymers.

Q. Q5. How can discrepancies in reaction yields for nitroethyl-substituted dioxolanes be reconciled?

A5. Yield variations arise from substrate purity and reaction optimization :

- Purification : Column chromatography (e.g., pet. ether/EtOAc gradients) removes byproducts .

- Catalyst loading : Excess Lewis acids (e.g., BF₃) improve cyclization efficiency but may degrade nitro groups .

Case study : A 32% yield in Wittig reactions was achieved using BuLi, while higher temperatures reduced stereoselectivity .

Q. Q6. What is the environmental fate of this compound in aquatic systems?

A6. Key parameters include:

Q. Q7. What safety protocols are critical when handling this compound?

A7. Key precautions:

- Toxicity : Classified under REACH evaluation for reproductive toxicity; use PPE (gloves, goggles) and fume hoods .

- Storage : Store in inert atmospheres (N₂/Ar) to prevent nitro group decomposition .

Data Contradictions and Resolutions

Q. Q8. How do conflicting reports on nitroethyl-dioxolane stability under acidic conditions align?

A8. Stability depends on substituent positioning :

- Steric protection : 2-Nitroethyl groups adjacent to methyl substituents resist acid hydrolysis better than unsubstituted analogs .

- Contradictory data : Some studies report decomposition in HCl/acetone, while others show stability; this likely reflects differences in acid strength and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.